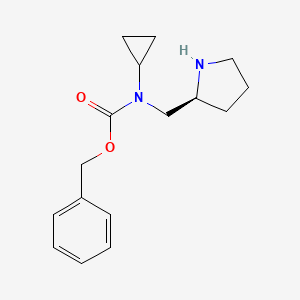

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a carbamic acid benzyl ester derivative featuring a cyclopropyl group, a pyrrolidine ring, and a stereospecific (S)-configured pyrrolidin-2-ylmethyl substituent. This compound is structurally notable for its hybrid heterocyclic and strained cyclopropane framework, which may enhance its utility in medicinal chemistry and drug development. It is cataloged by suppliers such as CymitQuimica and Fluorochem, often as a pharmaceutical intermediate or building block for bioactive molecules .

The benzyl ester group serves as a protective moiety, enabling controlled release or modification during synthesis.

Properties

IUPAC Name |

benzyl N-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACUCJMUOJXKAP-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidine intermediates. The key steps include:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.

Coupling Reactions: The cyclopropyl and pyrrolidine intermediates are then coupled with benzyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamic Acid Benzyl Esters

The carbamic acid benzyl ester scaffold is versatile, with modifications often occurring at the alkyl/cycloalkyl or heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound introduces ring strain, which may enhance binding affinity to rigid biological targets compared to the isopropyl analog .

Pyrrolidine vs. Piperidine :

- Pyrrolidine (five-membered ring) offers conformational rigidity, while piperidine (six-membered) provides greater flexibility. Piperidine derivatives (e.g., [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-...) may improve solubility due to the hydroxy-ethyl group .

Functional Group Additions: Amino-acetyl substituents (e.g., CAS 1354009-28-1) introduce hydrogen-bonding capability, making such analogs suitable for protease inhibition or peptide-mimetic drug design .

Biological Activity

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic organic compound notable for its unique structural features, which include a cyclopropyl group, a pyrrolidine moiety, and a carbamic acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The compound's structure can be broken down as follows:

- Cyclopropyl Group : Contributes to the compound's rigidity and influences its interaction with biological targets.

- Pyrrolidine Ring : This five-membered ring enhances the compound's pharmacological properties, particularly in terms of binding affinity to receptors and enzymes.

- Carbamic Acid Derivative : The presence of the carbamate functional group is crucial for biological activity, as it can form covalent bonds with active site residues of target proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism of action involves:

- Enzyme Inhibition : The carbamate group may inhibit enzymes by forming covalent bonds at their active sites, thereby modulating their activity.

- Receptor Binding : The structural components allow for specific interactions with receptors, influencing various signaling pathways.

Biological Activity

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Certain analogs have been studied for their potential in treating neurodegenerative diseases by modulating cholinergic pathways.

- Antimicrobial Activity : There is evidence suggesting that related compounds may exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | |

| Neuroprotective | Modulation of cholinergic pathways | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related pyrrolidine derivatives, it was observed that cyclopropyl-containing compounds exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that structural modifications involving cyclopropyl groups can enhance therapeutic efficacy against cancer cells .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of pyrrolidine derivatives, where compounds similar to this compound demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase. These findings indicate potential applications in Alzheimer's disease treatment by improving cholinergic transmission.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Carbamate Formation : Reaction between an appropriate amine and an activated carbonyl compound.

- Cyclization Reactions : Utilizing cyclopropane precursors to introduce the cyclopropyl moiety.

These synthetic routes highlight the versatility and efficiency in producing this compound while maintaining its desired biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.